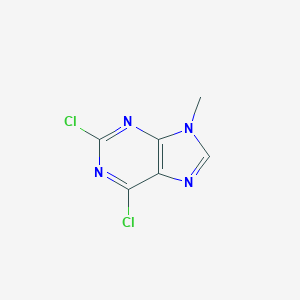

2,6-dichloro-9-methyl-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-9-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMJNDVUIMQFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364849 | |

| Record name | 2,6-dichloro-9-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-10-7 | |

| Record name | 2,6-dichloro-9-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-9-methyl-9h-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-dichloro-9-methyl-9H-purine synthesis from 2,6-dichloropurine

This guide provides an in-depth technical overview for the synthesis of 2,6-dichloro-9-methyl-9H-purine, a critical intermediate in the development of various therapeutic agents. The focus is on the direct N9-methylation of 2,6-dichloropurine, a common and efficient synthetic route. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Importance of N9-Methylated Purines

Purine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral and anticancer agents. The substitution pattern on the purine ring system dictates the molecule's biological activity and pharmacological properties. Specifically, the N9 position of the purine ring is a common site for substitution in many active pharmaceutical ingredients, as it mimics the linkage found in natural nucleosides. The target molecule, this compound (CAS 2382-10-7), serves as a versatile precursor. The two chlorine atoms at the 2- and 6-positions are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitutions to build a diverse library of complex purine derivatives.

The Synthetic Challenge: Regioselectivity in Purine Alkylation

The direct alkylation of purines, such as 2,6-dichloropurine (CAS 5451-40-1), presents a key regioselectivity challenge. The purine heterocycle contains multiple nucleophilic nitrogen atoms, primarily at the N7 and N9 positions of the imidazole ring. Direct alkylation with an electrophile like methyl iodide typically yields a mixture of the N7- and N9-alkylated isomers.

Generally, the N9-alkylated product is the thermodynamically more stable and, therefore, the major product under equilibrium conditions. However, the ratio of N7 to N9 isomers can be influenced by various factors, including the nature of the solvent, the base, the electrophile, and the reaction temperature. Kinetically controlled conditions, often at lower temperatures, may favor the N7 isomer, while thermodynamically controlled conditions (higher temperatures, longer reaction times) tend to yield the more stable N9 isomer. For the synthesis of this compound, reaction conditions are chosen to maximize the formation of the desired N9 regioisomer.

Reaction Mechanism and Rationale

The N9-methylation of 2,6-dichloropurine is a nucleophilic substitution reaction. The process is initiated by the deprotonation of the N9-proton of the purine ring by a base, creating a purine anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate) in an SN2 reaction to form the N-C bond.

Caption: General mechanism for the N9-methylation of 2,6-dichloropurine.

Choice of Reagents

-

Substrate: 2,6-Dichloropurine is an ideal starting material due to its commercial availability and the reactivity of the chloro-substituents for subsequent diversification.

-

Base: A non-nucleophilic base is crucial to prevent side reactions. Potassium carbonate (K₂CO₃) is a common, cost-effective, and moderately strong base that is sufficient to deprotonate the purine ring without competing in the substitution reaction. Sodium hydride (NaH) can also be used for a more rapid and irreversible deprotonation.

-

Methylating Agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are the most common methylating agents for this transformation. Methyl iodide is highly reactive, and the iodide ion is an excellent leaving group. Dimethyl sulfate is also highly effective and often more economical for larger-scale reactions, though it is more toxic.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is preferred. These solvents effectively dissolve the purine substrate and the anionic intermediate, facilitating the SN2 reaction.

Experimental Protocol

This protocol is a representative procedure for the N9-methylation of 2,6-dichloropurine. Researchers should perform their own optimization and safety assessments.

Materials and Equipment

-

2,6-Dichloropurine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methyl Iodide (CH₃I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Hexanes

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with stir bar

-

Condenser and nitrogen/argon inlet

-

Heating mantle with temperature control

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Silica gel for column chromatography

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-dichloropurine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Addition of Methylating Agent: Stir the suspension at room temperature and add methyl iodide (1.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound. The N7-isomer, if formed, will usually elute separately.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis. Actual amounts should be calculated based on the desired scale.

| Parameter | Value | Notes |

| Reactants | ||

| 2,6-Dichloropurine | 1.0 eq | Starting material |

| Potassium Carbonate | 1.5 eq | Base |

| Methyl Iodide | 1.2 eq | Methylating agent |

| Solvent | ||

| DMF Volume | 5-10 mL / mmol of purine | Anhydrous grade is essential |

| Reaction Conditions | ||

| Temperature | 50-60 °C | Balances reaction rate and stability |

| Time | 4-6 hours | Monitor by TLC for completion |

| Typical Yield | 70-85% | Yield after purification |

Safety and Handling

-

2,6-Dichloropurine: Is a hazardous substance. Avoid inhalation, ingestion, and skin contact.

-

Methyl Iodide: Is volatile, toxic, and a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethylformamide (DMF): Is a skin and respiratory irritant. Use in a fume hood.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

The N9-methylation of 2,6-dichloropurine is a robust and reliable method for producing this compound, a key intermediate for the synthesis of complex purine derivatives. By carefully controlling the reaction conditions, particularly the choice of base and solvent, a high yield of the desired N9-regioisomer can be achieved. This guide provides a comprehensive framework for researchers to successfully perform this important transformation.

References

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

-

Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

-

Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. Available at: [Link]

-

Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. Available at: [Link]

-

Nucleotide Metabolism. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. National Center for Biotechnology Information. Available at: [Link]

-

N-methylation of purines and pyrimidines. Sci-Hub. Available at: [Link]

-

2,6-DICHLORO-8-METHYL-9H-PURINE. Chemsrc. Available at: [Link]

-

Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. Available at: [Link]

-

2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. PubChem. Available at: [Link]

-

Purine and Related Compound Purification Strategies. Teledyne ISCO. Available at: [Link]

-

Purine and Pyrimidine Metabolism. Indiana University School of Medicine. Available at: [Link]

-

2,6-Dichloro-7-isopropyl-7H-purine. National Center for Biotechnology Information. Available at: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-dichloro-9-methyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-9-methyl-9H-purine is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery. Its scaffold is a key building block for a diverse range of biologically active molecules, including potential antiviral and anticancer agents. The strategic placement of two chlorine atoms at the 2 and 6 positions of the purine ring provides reactive sites for nucleophilic substitution, allowing for the synthesis of a wide array of 2,6,9-trisubstituted purine libraries. The methyl group at the 9-position influences the compound's solubility and metabolic stability. A thorough understanding of the physicochemical properties of this core structure is paramount for its effective utilization in the design and development of novel therapeutics. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, complete with experimental protocols for their determination and an analysis of their implications for drug development.

Chemical Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and identity.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 2382-10-7[1] |

| Molecular Formula | C₆H₄Cl₂N₄[1] |

| Molecular Weight | 203.03 g/mol [1] |

| InChI | InChI=1S/C6H4Cl2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 |

| InChIKey | HWMJNDVUIMQFEW-UHFFFAOYSA-N |

| SMILES | CN1C=NC2=C1N=C(N=C2Cl)Cl |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Melting Point | 152-153 °C | [2] |

| Boiling Point | 307.2 °C at 760 mmHg | [2] |

| Density | 1.76 g/cm³ | [2] |

| LogP | 1.67 | [2] |

| Appearance | White crystalline solid | [2] |

Solubility

Solubility is a crucial parameter for drug candidates, as it directly impacts bioavailability. This compound is reported to have high solubility in organic solvents and limited solubility in water.[3]

Table 3: Qualitative Solubility Profile

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Water | Limited |

This protocol is based on the saturation shake-flask method, a gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO).

-

Ensure a visible excess of solid remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium. The extended incubation time is crucial for obtaining the thermodynamic solubility.

-

-

Sample Processing:

-

After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Determine the concentration of the dissolved compound.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or g/100 mL.

-

pKa

Potentiometric titration is a precise method for determining the pKa of a compound.

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1-10 mM. The final concentration of the organic co-solvent should be minimized.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place the sample solution in a jacketed beaker to maintain a constant temperature and stir with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Procedure:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the half-equivalence point, where half of the compound is ionized. This corresponds to the midpoint of the buffer region in the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence point, from which the half-equivalence volume can be calculated.

-

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and quality control.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the proton at the C8 position and a singlet for the methyl protons at the N9 position.

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the purine ring and the methyl group.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled experiment is common.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

-

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the purine ring.

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of each dilution over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εbc), plot absorbance at λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the resulting calibration curve (slope = εb, where b is the path length of the cuvette, typically 1 cm).

-

Synthesis and Reactivity

A general and reliable method for the synthesis of this compound involves the N9-alkylation of 2,6-dichloropurine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the N-alkylation of purines.[4]

-

Reaction Setup:

-

To a solution of 2,6-dichloropurine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, K₂CO₃, 1.5-2.0 eq).

-

-

Addition of Alkylating Agent:

-

Add a methylating agent, such as methyl iodide (CH₃I, 1.1-1.2 eq), dropwise to the stirred suspension at room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, filter the reaction mixture to remove the inorganic base.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution, providing a versatile handle for the synthesis of a wide range of derivatives. The reactivity of the C6-Cl is generally greater than that of the C2-Cl, allowing for selective functionalization.

Stability and Storage

Chlorinated purines are generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture.

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide has provided a detailed overview of its key physicochemical properties, including its structure, solubility, pKa, and spectroscopic characteristics. The provided experimental protocols offer a practical framework for the determination of these properties in a laboratory setting. A thorough understanding and characterization of these fundamental parameters are essential for the rational design and development of novel purine-based therapeutic agents.

References

-

Delgado, T., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(15), 4483. [Link]

-

Novosjolova, I., et al. (2014). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o108–o109. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | C10H10Cl2N4O | CID 270265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of N9-Methylated Dichloropurines: A Technical Guide for Drug Discovery

This guide provides an in-depth technical exploration of the biological activity of N9-methylated dichloropurines, a class of compounds demonstrating significant potential in oncology research and drug development. We will delve into their synthesis, mechanism of action, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Therapeutic Promise of Modified Purines

Purine analogs have long been a cornerstone of chemotherapy, functioning as antimetabolites that interfere with nucleic acid synthesis and repair. The 2,6-dichloropurine scaffold serves as a versatile precursor for a diverse range of biologically active molecules. Strategic modifications to this core structure can dramatically alter its pharmacological properties, including target specificity and potency. The methylation at the N9 position is a key modification that has been shown to significantly influence the cytotoxic and potential kinase inhibitory activities of these compounds, making N9-methylated dichloropurines a compelling area of investigation for novel anticancer agents.

Synthetic Pathways to N9-Methylated Dichloropurines

The synthesis of N9-methylated dichloropurines is a critical step in their evaluation and development. The primary route involves the direct N9-alkylation of the 2,6-dichloropurine core.

Synthesis of the 2,6-Dichloropurine Precursor

The starting material, 2,6-dichloropurine, can be synthesized through several methods, most commonly via the chlorination of xanthine.

Protocol: Chlorination of Xanthine

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirring mechanism, suspend xanthine in an excess of phosphorus oxychloride (POCl₃).

-

Addition of Catalyst: Introduce a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

-

Isolation: The crude 2,6-dichloropurine precipitates and can be collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent like ethanol.

N9-Methylation of 2,6-Dichloropurine

The regioselectivity of the methylation reaction is a crucial consideration, as alkylation can also occur at the N7 position. Reaction conditions can be optimized to favor the formation of the desired N9-isomer.

Protocol: N9-Methylation of 2,6-Dichloropurine

-

Reaction Setup: Dissolve 2,6-dichloropurine in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the purine nitrogen.

-

Methylating Agent: Introduce a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for several hours. Monitor the progress of the reaction by TLC to ensure the consumption of the starting material.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to isolate the N9-methyl-2,6-dichloropurine isomer.

Diagram: Synthetic Workflow

Caption: Synthetic route to N9-methyl-2,6-dichloropurine.

Biological Activity and Mechanism of Action

N9-methylated dichloropurines have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of action is believed to be through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

Kinase Inhibition Profile

Recent studies have shown that certain 2,6-disubstituted purine derivatives can act as potent inhibitors of various protein kinases. For instance, a compound containing the 2,6-dichloropurine scaffold has shown inhibitory activity against the Bcr-Abl1 kinase, a key driver in chronic myeloid leukemia, as well as platelet-derived growth factor receptors (PDGFRα and PDGFRβ), which are implicated in various solid tumors[1]. The N9-methyl group can influence the binding affinity and selectivity of these compounds for the ATP-binding pocket of specific kinases.

Table 1: Kinase Inhibitory Activity of a 2,6-Dichloropurine Derivative

| Kinase Target | % Inhibition at 1 µM |

| Bcr-Abl1 | Significant |

| PDGFRα | 36-45% |

| PDGFRβ | 36-45% |

Data is generalized from a study on a 2,6-dichloropurinated compound and indicates the potential for this class of molecules.[1]

Diagram: Kinase Inhibition Signaling Pathway

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

N9-methylated dichloropurines represent a promising class of compounds with significant anticancer potential. Their straightforward synthesis, coupled with their ability to inhibit key protein kinases involved in cancer cell proliferation and survival, makes them attractive candidates for further drug development. Future research should focus on comprehensive kinase profiling to identify the specific molecular targets of these compounds, as well as in vivo studies to evaluate their efficacy and safety in preclinical models. Further optimization of the dichloropurine scaffold through medicinal chemistry efforts could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

-

Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (n.d.). Retrieved from [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules, 26(23), 7183. [Link]

Sources

The Strategic Application of 2,6-dichloro-9-methyl-9H-purine in Modern Kinase Inhibitor Discovery: A Technical Guide

Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and migration.[3] Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.[4]

Within the landscape of kinase inhibitor discovery, the purine core stands out as a "privileged scaffold." Its inherent structural resemblance to adenosine triphosphate (ATP), the natural co-factor for all kinases, provides a foundational framework for designing competitive inhibitors.[1][5] This guide focuses on a key derivative of this scaffold: 2,6-dichloro-9-methyl-9H-purine . We will explore its synthesis, reactivity, and strategic application as a versatile precursor for the development of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Chemical Characteristics and Synthesis of the Precursor

The utility of this compound as a precursor stems from three key features:

-

The Purine Core : Mimics the adenine moiety of ATP, providing a strong anchoring point within the kinase ATP-binding pocket.

-

Differentiated Reactivity of C2 and C6 Positions : The chlorine atoms at the C2 and C6 positions are excellent leaving groups for various substitution reactions. Crucially, the C6 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This differential reactivity allows for sequential and regioselective functionalization.[6][7]

-

The N9-Methyl Group : This modification blocks the N9 position, preventing unwanted isomerization and metabolic liabilities that can arise from the corresponding 9H-purine. It also serves to probe a specific hydrophobic pocket within the kinase active site, potentially enhancing potency and selectivity.[8][9]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the direct N9-alkylation of commercially available 2,6-dichloropurine.

Caption: Synthetic route to this compound.

Experimental Protocol: N9-Methylation of 2,6-Dichloropurine

This protocol is adapted from established procedures for the N-alkylation of purine scaffolds.[10]

Materials:

-

2,6-Dichloropurine

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a stirred suspension of 2,6-dichloropurine (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in anhydrous DMSO, add methyl iodide (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract with EtOAc (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford this compound as a solid.

Strategic Derivatization for Kinase Inhibitor Synthesis

The true power of this compound lies in its capacity for sequential and regioselective derivatization at the C6 and C2 positions. This allows for the systematic exploration of chemical space around the purine core to optimize interactions with the target kinase.

Caption: General strategy for derivatizing the precursor core.

Step 1: C6-Position Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The C6-chloro group is highly activated towards nucleophilic displacement. This allows for the introduction of a wide variety of amine-containing fragments, which are crucial for forming hydrogen bonds with the kinase "hinge" region—a key interaction for many kinase inhibitors.

Step 2: C2-Position Functionalization via Cross-Coupling Reactions

With the C6 position functionalized, the less reactive C2-chloro group can be modified using more powerful palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling : This reaction is ideal for introducing aryl or heteroaryl groups at the C2 position by coupling with boronic acids or esters. These groups can occupy the ribose-binding pocket of the ATP-binding site, contributing to potency and selectivity.[6][7]

-

Buchwald-Hartwig Amination : This allows for the introduction of a second amine substituent at the C2 position, providing another vector for interaction with the kinase active site.[11]

Experimental Protocol: Sequential Derivatization

Protocol 2A: C6-Amination (SNAr)

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., aniline)

-

Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Standard workup and purification reagents

Procedure:

-

In a sealable reaction vessel, dissolve this compound (1.0 eq) in n-butanol.

-

Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Seal the vessel and heat the reaction mixture to 100-120 °C overnight.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the 2-chloro-6-amino-9-methyl-9H-purine intermediate.

Protocol 2B: C2-Arylation (Suzuki Coupling)

Materials:

-

2-chloro-6-amino-9-methyl-9H-purine intermediate from Protocol 2A

-

Desired aryl or heteroaryl boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane and Water

-

Standard workup and purification reagents

Procedure:

-

To a degassed solution of the 2-chloro-6-amino-9-methyl-9H-purine intermediate (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add the boronic acid (1.5 eq) and K₂CO₃ (2.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 90-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the final 2,6-disubstituted-9-methyl-9H-purine.

Case Studies: Application in Kinase Inhibitor Development

The 2,6,9-trisubstituted purine scaffold has been successfully employed to generate inhibitors against several important kinase families.

Case Study 1: Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[8] Several potent CDK inhibitors are based on the 2,6,9-trisubstituted purine scaffold.[1]

| Compound Reference | C6-Substituent | C2-Substituent | N9-Substituent | Target Kinase | IC₅₀ (nM) |

| Hypothetical CDK2 Inhibitor A | Aniline | 3-Hydroxyphenyl | Methyl | CDK2/Cyclin E | 50 |

| Hypothetical CDK2 Inhibitor B | Cyclohexylamine | (4-pyridyl)amino | Methyl | CDK2/Cyclin E | 25 |

The general structure-activity relationship (SAR) for purine-based CDK inhibitors reveals that:

-

An amine at C6 with a hydrogen bond donor/acceptor is crucial for hinge binding.

-

A flat aromatic ring at C2 often enhances potency.

-

The N9 substituent explores a hydrophobic pocket, with smaller alkyl groups like methyl being well-tolerated.[8][9]

Case Study 2: Src Kinase Inhibitors

Src is a non-receptor tyrosine kinase implicated in cancer cell growth, survival, and metastasis.[12] Bone-targeted 2,6,9-trisubstituted purines have been developed as Src inhibitors for diseases like osteoporosis and bone metastases.[12][13]

| Compound Reference | C6-Substituent | C2-Substituent | N9-Substituent | Target Kinase | IC₅₀ (nM) |

| Hypothetical Src Inhibitor C | (3-Chlorophenyl)amino | (4-Hydroxyphenyl)amino | Methyl | c-Src | 15 |

| Hypothetical Src Inhibitor D | Morpholine | (4-Aminosulfonylphenyl)amino | Methyl | c-Src | 30 |

For Src inhibitors, the N9-substituent can significantly influence potency by interacting with a region at the interface of the N- and C-terminal lobes of the kinase domain. The C2 and C6 substituents are optimized for interactions within the ATP pocket.

Screening and Validation of Kinase Inhibitor Activity

Once synthesized, the inhibitory activity of the purine derivatives must be quantified. This is typically a multi-step process:

Caption: A typical workflow for kinase inhibitor screening.

-

Biochemical Assays : These in vitro assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified kinase. Common formats include fluorescence polarization (FP), FRET, and luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo).

-

Cell-Based Assays : These are critical to confirm that the inhibitor is active in a more physiologically relevant context. These assays assess:

-

Target Engagement : Does the compound bind to the target kinase inside the cell?

-

Inhibition of Downstream Signaling : Does the compound block the phosphorylation of the kinase's known substrates?

-

Phenotypic Effects : Does the compound inhibit cancer cell proliferation or induce apoptosis?

-

Conclusion

This compound is a highly valuable and versatile precursor in the field of kinase inhibitor discovery. Its predictable and regioselective reactivity allows for the systematic and efficient synthesis of libraries of 2,6,9-trisubstituted purines. This scaffold has proven effective in generating potent inhibitors against multiple clinically relevant kinase targets. By understanding the chemical principles governing its derivatization and the structure-activity relationships of its products, researchers can effectively leverage this building block to accelerate the development of next-generation targeted therapies.

References

- Houben-Weyl, E. (n.d.). Methods of Organic Chemistry, Vol. E 5, 1547.

-

Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. (2018). Molecules, 23(11), 2920. [Link]

-

Buchwald–Hartwig amination. In Wikipedia. [Link]

-

Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. (2025). Bioorganic & Medicinal Chemistry Letters, 130166. [Link]

-

Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2136–2140. [Link]

-

Alkylation of 2,6-dichloro-9H-purine. (n.d.). ResearchGate. [Link]

-

Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. (n.d.). National Institutes of Health. [Link]

-

2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. (n.d.). National Institutes of Health. [Link]

-

A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors. (n.d.). Europe PMC. [Link]

-

Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. (n.d.). National Institutes of Health. [Link]

-

Purine Analogues as Kinase Inhibitors: A Review. (2015). Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308–341. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. [Link]

-

The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2001). ResearchGate. [Link]

-

Aurora Kinase Inhibitors: Current Status and Outlook. (n.d.). Frontiers. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. (n.d.). cata log.lib.ky. [Link]

-

Aurora kinase inhibitors: Progress towards the clinic. (n.d.). National Institutes of Health. [Link]

-

Category - Case Studies. (n.d.). Drug Hunter. [Link]

-

Development of a highly selective c-Src kinase inhibitor. (n.d.). PubMed Central. [Link]

-

Bone-targeted 2,6,9-trisubstituted purines: novel inhibitors of Src tyrosine kinase for the treatment of bone diseases. (2003). Bioorganic & Medicinal Chemistry Letters, 13(18), 3067–3070. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Aurora inhibitor. In Wikipedia. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

-

Discovery of a new series of Aurora inhibitors through truncation of GSK1070916. (2010). Bioorganic & Medicinal Chemistry Letters, 20(14), 4247–4251. [Link]

-

Cangrelor. In Wikipedia. [Link]

-

GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. (n.d.). PubMed. [Link]

-

Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. (n.d.). ResearchGate. [Link]

-

Bone-Targeted 2,6,9-Trisubstituted Purines: Novel Inhibitors of Src Tyrosine Kinase for the Treatment of Bone Diseases. (2006). ResearchGate. [Link]

-

Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. (n.d.). ResearchGate. [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (n.d.). National Institutes of Health. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(19), 14298–14357. [Link]

-

A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. (2009). ResearchGate. [Link]

-

Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. (2024). National Institutes of Health. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Bone-targeted 2,6,9-trisubstituted purines: novel inhibitors of Src tyrosine kinase for the treatment of bone diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 2,6-dichloro-9-methyl-9H-purine

Abstract: This technical guide provides a comprehensive framework for characterizing the physicochemical properties of 2,6-dichloro-9-methyl-9H-purine, a critical intermediate in the synthesis of various bioactive molecules. The following sections detail field-proven methodologies for determining its solubility profile and assessing its chemical stability under forced degradation conditions. This document is intended for researchers, chemists, and formulation scientists in the drug discovery and development sector, offering both the protocols and the scientific rationale necessary for robust and reliable characterization.

Introduction: The Role of Physicochemical Characterization

This compound (CAS 2382-10-7, Molecular Formula: C₆H₄Cl₂N₄, MW: 203.03 g/mol ) is a substituted purine derivative that serves as a versatile building block in medicinal chemistry.[1] Its utility in the synthesis of kinase inhibitors and other therapeutic agents necessitates a thorough understanding of its fundamental properties.[2][3] Solubility and stability are not merely data points; they are foundational pillars that dictate a compound's journey from a laboratory curiosity to a viable drug candidate. Poor solubility can hinder absorption and bioavailability, while instability can compromise shelf-life, safety, and efficacy.

This guide presents a systematic approach to evaluating these two critical parameters. The protocols described herein are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Part 1: Solubility Profiling

Expertise & Rationale: The solubility of an active pharmaceutical ingredient (API) or intermediate directly influences its dissolution rate, which is often the rate-limiting step for absorption. Furthermore, solubility data is crucial for designing synthetic workups, purification strategies, and ultimately, for developing a suitable formulation. The choice of solvents for this profile is intentional: covering aqueous media at physiological pH ranges (simulating gastrointestinal conditions), common co-solvents used in formulations (ethanol, propylene glycol), and organic solvents frequently used in synthesis and analysis (DMSO, ACN, Methanol).

Experimental Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method

This protocol details the industry-standard shake-flask method for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to a series of 2 mL glass vials.

-

Solvent Addition: To each vial, add 1 mL of the desired test solvent (see Table 1).

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set at a consistent temperature (e.g., 25 °C and 37 °C) to simulate room and physiological temperatures, respectively. Allow the slurries to equilibrate for a minimum of 24 hours to ensure saturation is reached. A 48-hour period is recommended to confirm equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Dilution & Analysis: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) and dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[6] Calculate the original concentration in the supernatant to determine the solubility.

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

The results of the solubility assessment should be compiled into a clear, comparative table.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Classification |

| Purified Water | ~7.0 | 25 | Data | e.g., Sparingly soluble |

| Purified Water | ~7.0 | 37 | Data | e.g., Sparingly soluble |

| Phosphate Buffer | 2.0 | 37 | Data | e.g., Slightly soluble |

| Phosphate Buffer | 7.4 | 37 | Data | e.g., Sparingly soluble |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Data | e.g., Freely soluble |

| Ethanol (95%) | N/A | 25 | Data | e.g., Soluble |

| Methanol | N/A | 25 | Data | e.g., Soluble |

| Acetonitrile (ACN) | N/A | 25 | Data | e.g., Slightly soluble |

| Propylene Glycol | N/A | 25 | Data | e.g., Soluble |

Table 1: Representative Solubility Data Table. Classifications are based on USP definitions.

Part 2: Stability Assessment and Forced Degradation

Expertise & Rationale: Forced degradation (or stress testing) is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[5] Its purpose is multifold: to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[4] This information is paramount for developing a stability-indicating analytical method—a method that can accurately measure the active compound in the presence of its impurities and degradants.[7][8] The conditions chosen (acid, base, oxidation, heat, light) represent the most common stresses a compound might encounter during its lifecycle.

Experimental Protocol: Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL in 50:50 acetonitrile:water) should be prepared. This stock is then subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at 60 °C for 24-48 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48h).

-

Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at room temperature (25 °C) for 2-8 hours (purines can be base-labile).

-

Withdraw samples at appropriate time points.

-

Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature (25 °C) for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation:

-

Store the stock solution and solid material in a calibrated oven at 80 °C.

-

Analyze samples at time points such as 1, 3, and 7 days.

-

-

Photolytic Degradation (ICH Q1B):

-

Expose the stock solution (in a photostable, transparent container) and solid material to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][10]

-

A parallel set of samples, wrapped in aluminum foil, should be stored under the same conditions to serve as dark controls.

-

Analytical Method: Stability-Indicating HPLC-UV

A robust reverse-phase HPLC method is required to resolve the parent peak from any degradants.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm and 275 nm

-

Injection Volume: 10 µL

Method Validation Note: This method must be validated for specificity by demonstrating baseline resolution between the this compound peak and all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) is essential.[8]

Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Condition | Duration | % Degradation | No. of Degradants | RRT of Major Degradant(s) |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | 48 h | Data | Data | Data |

| Base Hydrolysis | 0.1 M NaOH, 25 °C | 8 h | Data | Data | Data |

| Oxidation | 3% H₂O₂, 25 °C | 24 h | Data | Data | Data |

| Thermal (Solid) | 80 °C | 7 days | Data | Data | Data |

| Photolytic (Solution) | ICH Q1B Standard | Per ICH | Data | Data | Data |

Table 2: Representative Summary of Forced Degradation Results. RRT = Relative Retention Time.

Postulated Degradation Pathway

Based on the chemical structure, the primary points of lability are the chloro-substituents at the C2 and C6 positions, which are susceptible to nucleophilic substitution (hydrolysis). The purine ring itself can also be susceptible to oxidation.

Caption: Postulated Degradation Pathways for this compound.

Conclusion

The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of this compound. A thorough understanding of its solubility and stability profile is not an academic exercise but a critical prerequisite for its successful application in pharmaceutical research and development. The data generated from these studies will directly inform decisions regarding synthetic route optimization, formulation strategy, and the establishment of appropriate storage and handling conditions, ensuring the quality and integrity of this valuable chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2,6-Dichloro-8-methyl-9H-purine. National Center for Biotechnology Information. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. [Link]

-

Sharma, G. et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

-

Singour, P.K. et al. (2018). Forced Degradation Study For Estimation Of Related Substances And Degradants In Allopurinol Tablet And Its Method Validation Using RP-HPLC. Zenodo. [Link]

-

Walash, M. et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC INTERNATIONAL. [Link]

-

Zenodo. (2018). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USING RP-HPLC. [Link]

-

Science of Synthesis. (2004). Product Class 17: Purines. Thieme. [Link]

-

Page, T. et al. (2022). Comprehensive measurement of purines in biological samples. Frontiers in Chemistry. [Link]

-

PubChem. 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. National Center for Biotechnology Information. [Link]

-

Medicosis Perfectionalis. (2020). Purine Metabolism - De Novo, Salvage, Degradation, Uric Acid. YouTube. [Link]

-

Gucka, E. et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. [Link]

-

PubChem. 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. National Center for Biotechnology Information. [Link]

-

Wang, L. et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules. [Link]

-

Nishino, T. et al. (2008). Metabolic pathways of purine degradation in humans. ResearchGate. [Link]

-

Rouchal, M. et al. (2021). Alkylation of 2,6-dichloro-9H-purine. ResearchGate. [Link]

-

McAnnoy, A. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. [Link]

-

ResearchGate. (2023). Purine catabolism and salvage pathways. [Link]

-

ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

-

ResearchGate. (2021). The purine degradation pathway. [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Bolin, P. (2022). Purine Degradation and Salvage (Gout, Lesch-Nyhan). YouTube. [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. library.dphen1.com [library.dphen1.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]

- 7. zenodo.org [zenodo.org]

- 8. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-dichloro-9-methyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-9-methyl-9H-purine (CAS 2382-10-7) is a key heterocyclic building block in medicinal chemistry and drug discovery. Its disubstituted purine core is a versatile scaffold for the synthesis of a wide array of compounds, including potential kinase inhibitors, antiviral agents, and other biologically active molecules. The reactivity of the chlorine atoms at the C2 and C6 positions allows for selective functionalization, making it an invaluable intermediate for creating libraries of novel therapeutic candidates.

Given its pivotal role in synthesis, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the cornerstones of this analytical validation.[1] This guide provides a detailed examination of the expected spectroscopic data for this compound, grounded in established principles and data from closely related analogs. As a self-validating system, the combination of these techniques provides orthogonal data points that, when taken together, confirm the molecular structure with a high degree of confidence.

Molecular Structure and Analytical Workflow

The first step in any spectroscopic analysis is a clear understanding of the molecule's structure and the designation of its constituent atoms. This allows for the precise assignment of signals in the resulting spectra.

Caption: Molecular structure of this compound.

The analytical workflow for structural confirmation follows a logical progression from initial sample preparation to data acquisition and final interpretation.

Caption: Generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two distinct singlets. The absence of proton-proton coupling simplifies the spectrum, making peak assignment straightforward.

Table 1: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.1 - 8.3 | Singlet | 1H | H-8 |

| ~ 3.9 - 4.1 | Singlet | 3H | N⁹-CH₃ |

Expertise & Experience: The chemical shift of the C8-H proton is anticipated to be in the downfield region (~8.1-8.3 ppm) due to the deshielding effects of the electron-withdrawing nitrogen atoms in the purine ring system. This is consistent with data from analogous compounds like 2,6-dichloro-9-octyl-9H-purine, where the H-8 proton appears at 8.09 ppm.[2] The methyl group attached to the N9 position is expected to resonate further upfield (~3.9-4.1 ppm), as it is not directly attached to the aromatic system but is influenced by it.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 153.3 | C-2 |

| ~ 152.7 | C-4 |

| ~ 151.3 | C-6 |

| ~ 146.4 | C-8 |

| ~ 130.4 | C-5 |

| ~ 30.4 | N⁹-CH₃ |

Note: Predicted values are based on computational models and require experimental verification.[3]

Expertise & Experience: The predicted chemical shifts align well with experimental data from similar structures. For instance, in 2,6-dichloro-9-octyl-9H-purine, the purine ring carbons appear at 153.3, 153.0, 151.8, 145.9, and 130.9 ppm.[2] The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-6) and the nitrogen atoms (C-4) are expected to be the most downfield. The C-8, being a methine carbon in an aromatic system, appears at a characteristic downfield shift (~146 ppm). The quaternary C-5 carbon is also found in the aromatic region. The methyl carbon (N⁹-CH₃) is predictably found in the upfield aliphatic region (~30 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[1] For this compound, the most critical piece of information from the mass spectrum is the molecular ion peak and its characteristic isotopic pattern.

Table 3: Predicted High-Resolution MS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄Cl₂N₄ |

| Molecular Weight | 203.03 g/mol [4] |

| Exact Mass [M]+ | 201.98130 Da |

| [M+2]+ | 203.97835 Da |

| [M+4]+ | 205.97540 Da |

Trustworthiness: The presence of two chlorine atoms imparts a highly characteristic isotopic signature to the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a cluster of peaks for the molecular ion. The [M]+ peak (containing two ³⁵Cl atoms) will be the most abundant. The [M+2]+ peak (one ³⁵Cl and one ³⁷Cl) will have an intensity of approximately 65% relative to the [M]+ peak. The [M+4]+ peak (two ³⁷Cl atoms) will have an intensity of about 10% relative to the [M]+ peak. This M:M+2:M+4 ratio of roughly 100:65:10 is a definitive indicator for the presence of two chlorine atoms and serves as a self-validating feature of the analysis.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed. These protocols represent standard practices in the field and are applicable for the characterization of this compound and similar small molecules.

Protocol 1: NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Tune the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Set appropriate parameters: spectral width (~12-16 ppm), acquisition time (~3-4 seconds), relaxation delay (1-2 seconds), and number of scans (typically 8 to 16 for a good signal-to-noise ratio).

-

-

¹³C NMR Acquisition:

-

Tune the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.[5]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

-

Perform phasing and baseline correction to ensure accurate peak integration and chemical shift determination.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Protocol 2: Mass Spectrometry (ESI-MS) Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to create a working solution in the low µg/mL range (e.g., 1-10 µg/mL).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) using a standard calibration solution to ensure mass accuracy.

-

Set up the electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique suitable for polar molecules like purine derivatives, often yielding a strong protonated molecular ion [M+H]⁺.[2]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu) to ensure capture of the molecular ion and potential fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak cluster ([M]+, [M+2]+, [M+4]+). For ESI, this will likely be the protonated species ([M+H]+, [M+H+2]+, [M+H+4]+).

-

Compare the observed m/z values with the calculated exact mass for the elemental formula C₆H₄Cl₂N₄.

-

Analyze the isotopic distribution pattern to confirm the presence of two chlorine atoms.

-

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR spectroscopy and mass spectrometry. The predicted ¹H NMR spectrum is characterized by two singlets corresponding to the H-8 and N⁹-methyl protons. The ¹³C NMR spectrum is expected to show six distinct signals, whose predicted chemical shifts are consistent with the purine scaffold. Finally, mass spectrometry provides definitive confirmation of the molecular weight and elemental composition through the molecular ion's exact mass and its highly characteristic M:M+2:M+4 isotopic pattern, which is a hallmark of dichlorinated compounds. This comprehensive spectroscopic dataset provides the necessary evidence for researchers to confirm the identity, purity, and structural integrity of this vital synthetic intermediate, ensuring the reliability of subsequent research and development efforts.

References

-

García-Alvarez, A., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(23), 5706. [Link]

-

iChemical. This compound, CAS No. 2382-10-7. Accessed January 15, 2026. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine(20419-68-5) 1H NMR spectrum [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

A Technical Guide to 2,6-dichloro-9-methyl-9H-purine: Commercial Availability, Purity Assessment, and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-9-methyl-9H-purine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its purine core, substituted with reactive chlorine atoms at the 2 and 6 positions, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules.[1][2] The methyl group at the 9-position provides steric and electronic properties that can influence the binding of its derivatives to biological targets. This guide provides a comprehensive overview of the commercial availability of this compound, detailed methodologies for its purity assessment, and a discussion of its significant applications, particularly in the development of kinase inhibitors.

Commercial Availability and Purity

This compound is readily available from various chemical suppliers. The purity of the commercially available compound is typically in the range of 95-98%, which is suitable for most research and development purposes. However, for applications requiring high-purity starting materials, such as in the synthesis of clinical trial candidates, further purification may be necessary. It is crucial for researchers to consult the certificate of analysis (CoA) provided by the supplier to ascertain the lot-specific purity and impurity profile.[3]

Below is a summary of representative commercial suppliers and their typically stated purity for this compound and related dichloro-purine derivatives.

| Supplier | Product Name | CAS Number | Stated Purity |

| Sigma-Aldrich | 2,6-Dichloro-8-methyl-9H-purine | 57476-37-6 | 98% |

| Santa Cruz Biotechnology | This compound | 2382-10-7 | Not specified; refer to CoA[3] |

| AChemBlock | 2,6-dichloro-8-methyl-9H-purine hydrochloride | N/A | 97%[4] |

| Allbio pharm Co., Ltd | This compound | 2382-10-7 | 95%[5] |

| Guidechem | This compound | 2382-10-7 | Not specified[6] |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always verify the latest product specifications directly with the suppliers.

Purity Analysis: A Self-Validating System

Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results. A multi-pronged analytical approach is recommended to establish a self-validating system for purity assessment. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of small molecules by separating the main compound from any impurities. A reversed-phase HPLC method is typically suitable for purine derivatives.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

The acidic modifier helps to ensure sharp peak shapes for the basic purine ring system.[7]

-

-

Gradient Elution: A linear gradient from 10% to 90% Solvent B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm. Purine systems typically exhibit strong UV absorbance.

-

Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile.

-

Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

Caption: A typical experimental workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the compound and detect the presence of structurally related impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

¹H NMR: Acquire a standard proton spectrum. The expected signals for this compound are a singlet for the methyl group (around 3.8-4.0 ppm) and a singlet for the C8-proton (around 8.0-8.5 ppm).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will provide information on the carbon framework of the molecule.

-